4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether
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Overview
Description
4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether is a complex organic compound featuring a unique triazolopyrimidine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the reaction would require careful control of temperature, pressure, and solvent systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Its role as a kinase inhibitor makes it a candidate for drug development, particularly in targeting specific cancer pathways.
Mechanism of Action
The mechanism by which 4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether exerts its effects involves inhibition of kinase enzymes. These enzymes play crucial roles in cell signaling pathways, and their inhibition can disrupt the proliferation of cancer cells. The compound binds to the active site of the kinase, preventing its interaction with substrates and thereby blocking the signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar triazolopyrimidine scaffold.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and also functions as a kinase inhibitor.
Uniqueness
What sets 4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether apart is its specific substitution pattern, which can confer unique binding properties and selectivity for certain kinase enzymes. This makes it a valuable compound for targeted cancer therapies .
Properties
Molecular Formula |
C22H18FN5O |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-4-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H18FN5O/c1-13-14(2)28(17-8-6-16(23)7-9-17)21-19(13)22-25-20(26-27(22)12-24-21)15-4-10-18(29-3)11-5-15/h4-12H,1-3H3 |
InChI Key |
SRUCKVZKSPKYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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